molecular formula C14H7ClN2O4 B11987532 2-(2-Chlorophenyl)-4-nitroisoindole-1,3-dione

2-(2-Chlorophenyl)-4-nitroisoindole-1,3-dione

Cat. No.: B11987532
M. Wt: 302.67 g/mol
InChI Key: AZVXYOSFPKXBGQ-UHFFFAOYSA-N
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Description

2-(2-chlorophenyl)-4-nitro-1H-isoindole-1,3(2H)-dione is an organic compound with significant interest in various scientific fields This compound is characterized by its unique structure, which includes a chlorophenyl group and a nitro group attached to an isoindole-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenyl)-4-nitro-1H-isoindole-1,3(2H)-dione typically involves the reaction of 2-chlorobenzaldehyde with nitromethane in the presence of a base to form 2-(2-chlorophenyl)-2-nitroethanol. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride to yield the desired isoindole-dione compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenyl)-4-nitro-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Scientific Research Applications

2-(2-chlorophenyl)-4-nitro-1H-isoindole-1,3(2H)-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-4-nitro-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorophenyl group can also participate in binding interactions with proteins and enzymes, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-chlorophenyl)-4-nitro-1H-isoindole-1,3(2H)-dione is unique due to the presence of both a chlorophenyl group and a nitro group on the isoindole-dione core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C14H7ClN2O4

Molecular Weight

302.67 g/mol

IUPAC Name

2-(2-chlorophenyl)-4-nitroisoindole-1,3-dione

InChI

InChI=1S/C14H7ClN2O4/c15-9-5-1-2-6-10(9)16-13(18)8-4-3-7-11(17(20)21)12(8)14(16)19/h1-7H

InChI Key

AZVXYOSFPKXBGQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-])Cl

Origin of Product

United States

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